molecular formula C12H13N3OS B2396500 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 348593-63-5

4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2396500
CAS No.: 348593-63-5
M. Wt: 247.32
InChI Key: YGIKBVVKFOTEBF-UHFFFAOYSA-N
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Description

4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent reactions to introduce the allyl and methoxyphenyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Compared to other 1,2,4-triazole derivatives, 4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:

  • 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share the triazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

3-(3-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-3-7-15-11(13-14-12(15)17)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIKBVVKFOTEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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